

Spectroscopic Analysis of 2-Ethyl-2-imidazoline: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethyl-2-imidazoline**

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Introduction

2-Ethyl-2-imidazoline (CAS No. 930-52-9) is a heterocyclic organic compound with the molecular formula $C_5H_{10}N_2$ and a molecular weight of approximately 98.15 g/mol. [1][2][3] It serves as a crucial building block and intermediate in various industrial and pharmaceutical applications, including the synthesis of corrosion inhibitors, surfactants, and therapeutic agents. [3] A thorough characterization of its molecular structure is essential for quality control, reaction monitoring, and understanding its chemical behavior. This guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **2-Ethyl-2-imidazoline**, complete with experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. The expected 1H and ^{13}C NMR spectra of **2-Ethyl-2-imidazoline** provide distinct signals corresponding to the ethyl and imidazoline ring moieties.

Predicted NMR Data

Due to the potential for tautomerization in imidazoline derivatives, NMR signals for the ring atoms can sometimes be broadened in solution-state spectra. [4] The following tables summarize the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data for **2-Ethyl-2-imidazoline**

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
a	~ 1.1 - 1.3	Triplet (t)	3H	-CH ₃ (Ethyl group)
b	~ 2.2 - 2.4	Quartet (q)	2H	-CH ₂ - (Ethyl group)
c	~ 3.5 - 3.7	Singlet (s)	4H	-CH ₂ -CH ₂ - (Imidazoline ring)
d	~ 4.5 (variable)	Broad Singlet (br s)	1H	-NH- (Imidazoline ring)

Note: The imidazoline ring protons (c) may appear as two triplets if coupling is resolved. The NH proton (d) is exchangeable and may not always be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Ethyl-2-imidazoline**

Carbon	Predicted Chemical Shift (δ, ppm)	Assignment
1	~ 10 - 15	-CH ₃ (Ethyl group)
2	~ 25 - 30	-CH ₂ - (Ethyl group)
3	~ 50 - 55	-CH ₂ -CH ₂ - (Imidazoline ring)
4	~ 165 - 170	C=N (Imine carbon)

Experimental Protocol: NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra of **2-Ethyl-2-imidazoline**.

- Sample Preparation:

- Accurately weigh 5-25 mg of high-purity **2-Ethyl-2-imidazoline** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial.[5]
- Ensure the sample is fully dissolved. If any solid particulates are present, filter the solution through a pipette with a small plug of glass wool directly into a 5 mm NMR tube to prevent magnetic field distortions.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS, $\delta = 0.00$ ppm), if not already present in the solvent.
- Cap the NMR tube securely.

- Instrument Setup and Data Acquisition:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. [6]
 - Insert the sample into the spectrometer's probe.
 - Lock the spectrometer's field frequency using the deuterium signal from the solvent.
 - Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
 - Acquire the ^1H spectrum using standard pulse sequences. For ^{13}C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.[7]
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
 - Phase-correct the resulting spectrum to ensure all peaks are in positive absorption mode.
 - Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks in the ^1H spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of **2-Ethyl-2-imidazoline** is characterized by absorptions corresponding to N-H, C-H, and C=N bonds.

Characteristic IR Absorption Data

Table 3: Key FTIR Absorption Bands for **2-Ethyl-2-imidazoline**

Frequency Range (cm ⁻¹)	Vibration Mode	Expected Intensity
3200 - 3400	N-H stretch	Medium, Broad
2850 - 2970	C-H stretch (Aliphatic)	Strong
1600 - 1650	C=N stretch (Imine)	Medium to Strong
1450 - 1470	C-H bend (Methylene)	Medium
1200 - 1300	C-N stretch	Medium

Note: These values are based on characteristic frequencies for imidazoline derivatives.[\[8\]](#)[\[9\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method that requires minimal sample preparation.[\[10\]](#)[\[11\]](#)

- Sample Preparation:
 - Ensure the sample of **2-Ethyl-2-imidazoline** is solid (as it has a melting point of 42-46 °C) and available in powder or crystalline form.[\[3\]](#)
 - A few milligrams of the sample are sufficient for analysis.[\[12\]](#)
- Instrument Setup and Data Acquisition:

- Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.[13]
- Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
- Place a small amount of the **2-Ethyl-2-imidazoline** sample directly onto the center of the ATR crystal.
- Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.[14]

- Data Collection and Analysis:
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.
 - After data collection, clean the crystal surface thoroughly.
 - Analyze the resulting spectrum by identifying the positions (in cm⁻¹) of the major absorption bands and correlating them with specific functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like **2-Ethyl-2-imidazoline**, typically yielding a protonated molecular ion [M+H]⁺.[15]

Predicted Mass Spectrometry Data

The monoisotopic mass of **2-Ethyl-2-imidazoline** (C₅H₁₀N₂) is 98.0844 Da.[16] The following table lists the predicted m/z values for common adducts that may be observed in ESI-MS.

Table 4: Predicted ESI-MS Data for **2-Ethyl-2-imidazoline**

Adduct	Formula	Predicted m/z
$[M+H]^+$	$[C_5H_{11}N_2]^+$	99.0917
$[M+Na]^+$	$[C_5H_{10}N_2Na]^+$	121.0736
$[M+K]^+$	$[C_5H_{10}N_2K]^+$	137.0476
$[M]^+$	$[C_5H_{10}N_2]^+$	98.0839

Data sourced from PubChem predictions.[\[16\]](#)

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes a general procedure for analyzing **2-Ethyl-2-imidazoline** using ESI-MS.

- Sample Preparation:
 - Prepare a stock solution of the sample by dissolving approximately 1 mg of **2-Ethyl-2-imidazoline** in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[\[17\]](#)
 - Create a dilute solution for analysis (typically 1-10 μ g/mL) by diluting the stock solution with a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water.[\[18\]](#)
 - To promote the formation of protonated ions ($[M+H]^+$) in positive ion mode, it is common to add a small amount of an acid, such as 0.1% formic acid, to the final solution.[\[15\]](#)
 - Filter the final solution if any particulates are present to avoid clogging the instrument.[\[18\]](#)
- Instrument Setup and Data Acquisition:
 - The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[\[19\]](#)
 - Set the mass spectrometer to operate in positive ion mode.

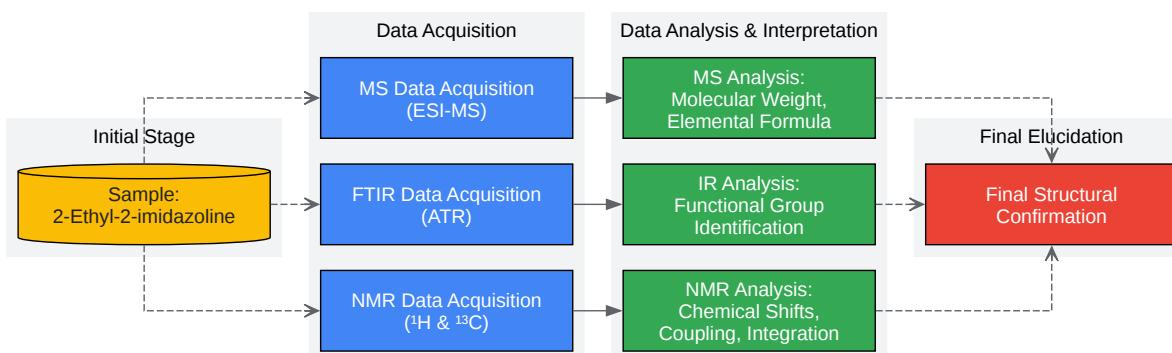
- Optimize key ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.
- Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da) to include the expected molecular ion and potential adducts.

• Data Analysis:

- Identify the peak corresponding to the protonated molecule ($[M+H]^+$) at $m/z \approx 99.09$.
- Observe other potential adducts, such as the sodium adduct ($[M+Na]^+$), which can help confirm the molecular weight.
- For high-resolution mass spectrometers (HRMS), the measured accurate mass can be used to confirm the elemental composition ($C_5H_{10}N_2$) of the molecule.

Workflow Visualization

The characterization of a chemical compound like **2-Ethyl-2-imidazoline** involves a logical workflow where different spectroscopic techniques provide complementary information, leading to a conclusive structural identification.



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Caption: Workflow for the spectroscopic characterization of **2-Ethyl-2-imidazoline**.

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